molecular formula C8H11N3O4 B2458302 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1702098-41-6

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2458302
CAS No.: 1702098-41-6
M. Wt: 213.193
InChI Key: YXQXOXTWDFRIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid, also known as BNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPC is a heterocyclic compound that contains a pyrazole ring and a carboxylic acid group. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid in lab experiments include its high yield, relatively low cost, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid. In medicine, further research is needed to determine the potential therapeutic applications of this compound, including its use as a diagnostic tool and its efficacy in treating various diseases. In agriculture, further research is needed to determine the efficacy of this compound as a pesticide and its potential impact on the environment. In material science, further research is needed to explore the potential applications of this compound as a precursor for the synthesis of various materials. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by nitration and subsequent saponification. Another method involves the reaction of 3,5-dimethylpyrazole with butyl chloroacetate, followed by nitration and saponification. The yield of this compound using these methods is relatively high, making it an attractive compound for scientific research.

Scientific Research Applications

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool in cancer detection. In agriculture, this compound has been used as a pesticide due to its insecticidal properties. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.

Properties

IUPAC Name

1-butan-2-yl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-5(2)10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXOXTWDFRIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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